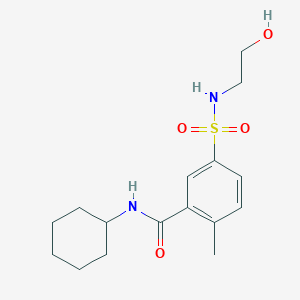
N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CX5461 is a small molecule inhibitor that targets RNA polymerase I (Pol I), an enzyme responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. Overexpression of Pol I has been observed in many types of cancer, making it an attractive target for anticancer therapy. CX5461 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
CX5461 binds to a specific pocket on the Pol I enzyme, inhibiting its activity and leading to decreased N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis. This ultimately leads to cell death, as cancer cells are highly dependent on N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis for their rapid proliferation.
Biochemical and Physiological Effects
In addition to its effects on N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis, CX5461 has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. CX5461 has also been shown to have antiangiogenic effects, inhibiting the growth of blood vessels that supply tumors with nutrients.
Advantages and Limitations for Lab Experiments
One advantage of CX5461 is its specificity for Pol I, which reduces the risk of off-target effects. However, CX5461 has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, CX5461 has been shown to have variable efficacy in different types of cancer, which may limit its potential as a broad-spectrum anticancer agent.
Future Directions
Several future directions for research on CX5461 include:
1. Combination therapy: CX5461 has shown synergistic effects with other anticancer agents, and further studies are needed to identify the optimal combination regimens.
2. Biomarker identification: CX5461 has been shown to be more effective in certain types of cancer, and identifying biomarkers that predict response to CX5461 could help guide treatment decisions.
3. Resistance mechanisms: Resistance to CX5461 has been observed in some preclinical models, and understanding the mechanisms of resistance could help identify strategies to overcome this limitation.
4. Clinical trials: CX5461 is currently being evaluated in clinical trials for the treatment of various types of cancer, and further studies are needed to determine its safety and efficacy in humans.
In conclusion, CX5461 is a promising anticancer agent that targets RNA polymerase I and has shown efficacy in preclinical models of cancer. Further research is needed to fully understand its mechanism of action, identify biomarkers of response, and determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of CX5461 involves several steps, including the reaction of 2-methylbenzamide with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-chloroethanol to form the sulfamate ester, which is hydrolyzed to give CX5461.
Scientific Research Applications
CX5461 has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these models, CX5461 has been shown to inhibit Pol I activity, leading to decreased N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis and ultimately cell death. CX5461 has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.
properties
IUPAC Name |
N-cyclohexyl-5-(2-hydroxyethylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-7-8-14(23(21,22)17-9-10-19)11-15(12)16(20)18-13-5-3-2-4-6-13/h7-8,11,13,17,19H,2-6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJVGPADKWIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-[(2-hydroxyethyl)sulfamoyl]-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

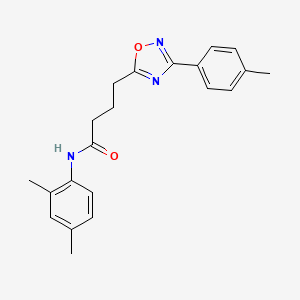
![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)
![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)





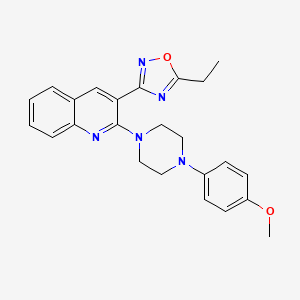
![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7720990.png)
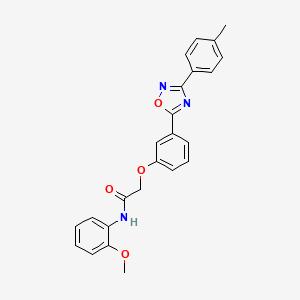
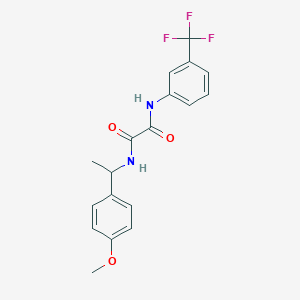
![2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7721008.png)